THZ1-d6
説明
特性
分子式 |
C₃₁H₂₂D₆ClN₇O₂ |
|---|---|
分子量 |
572.09 |
同義語 |
N-[3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-4-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-benzamide-d6 |
製品の起源 |
United States |
類似化合物との比較
Data Tables
Table 1: Comparative Properties of THZ1-d6 and Analogues
| Property | THZ1-d6 | THZ1 Hydrochloride | THZ1-R |
|---|---|---|---|
| Molecular Formula | C₂₂H₁₅D₆N₃O₂S | C₂₂H₂₁ClN₃O₂S | C₂₄H₂₃N₃O₃S |
| Molecular Weight (g/mol) | ~428.5 | ~434.9 | ~449.5 |
| Suppliers | 1 | 2 | 5 |
| Primary Use | Metabolic studies, internal standards | Kinase inhibition assays | Structural optimization studies |
| Metabolic Stability | High (deuterated) | Moderate | Variable (R-group dependent) |
Sources : Supplier data ; inferred structural properties based on naming conventions .
Research Findings
Pharmacokinetic Advantages:
Deuteration in THZ1-d6 is hypothesized to reduce CYP450-mediated metabolism, extending its half-life in biological systems compared to THZ1. This aligns with studies on deuterated drugs like deutetrabenazine, where deuterium improves bioavailability .
Functional Limitations:
- Cost and Synthesis : Deuterated compounds require specialized synthesis, increasing production costs and limiting accessibility .
- Niche Utility : THZ1-d6’s primary role in analytical workflows contrasts with THZ1-R’s broader therapeutic exploration, such as optimizing kinase selectivity through R-group modifications .
Contradictions in Evidence:
While supplier data highlight THZ1-d6’s scarcity, its scientific relevance in metabolic studies is underexplored in the provided evidence, suggesting a gap in published comparative efficacy data .
準備方法
Post-Synthetic Isotopic Exchange
Isotopic exchange involves treating THZ1 with deuterated reagents (e.g., DO, CDOD) under controlled conditions to replace specific hydrogens. For instance, acidic hydrogens adjacent to electron-withdrawing groups, such as amide protons in THZ1’s covalent warhead, may undergo H/D exchange in the presence of deuterium oxide and a catalyst. However, this method often lacks positional specificity and may require rigorous purification to avoid isotopic dilution.
De Novo Synthesis with Deuterated Intermediates
A more precise strategy involves synthesizing THZ1-d6 from deuterated precursors. For example, replacing hydrogen-containing reagents with deuterated analogs at critical synthesis steps ensures site-specific labeling. In the original THZ1 synthesis, key intermediates such as the acrylamide warhead or aryl rings could be substituted with deuterated variants. If THZ1’s structure includes methyl groups (e.g., CD instead of CH), intermediates like deuterated methyl iodide (CDI) or deuterated amines might be employed in alkylation or coupling reactions.
Reaction Optimization for THZ1-d6 Preparation
The synthesis of THZ1-d6 demands meticulous control over reaction conditions to maximize deuterium incorporation while preserving yield and purity. Key considerations include:
Solvent and Temperature Effects
Deuterated solvents (e.g., DO, DMSO-d) minimize back-exchange of deuterium with protic solvents. For example, in Ullmann coupling or nucleophilic substitution reactions—common in CDK inhibitor synthesis—using DMF-d or THF-d ensures isotopic integrity. Elevated temperatures (e.g., 80–100°C) may accelerate deuteration but risk side reactions, necessitating real-time monitoring via LC-MS.
Catalytic Systems for Deuterium Integration
Transition metal catalysts, such as palladium or copper, facilitate deuterium incorporation in cross-coupling reactions. In the synthesis of THZ1 analogs, copper(I)-mediated coupling between aryl halides and amines could be adapted using deuterated amines (e.g., NDCDCDND) to introduce deuterium at strategic positions.
Analytical Characterization of THZ1-d6
Verifying the success of deuterium incorporation requires advanced analytical techniques:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak shift corresponding to six deuterium atoms. For THZ1 (theoretical [M+H] = ~500 Da), THZ1-d6 should exhibit a [M+H] peak at ~506 Da, with a characteristic isotopic pattern reflecting H substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR reveals the absence of proton signals at deuterated positions. For instance, if THZ1-d6 incorporates deuterium in methyl groups (CD), the corresponding proton triplet (~1.2 ppm) would vanish, while H NMR (if accessible) confirms deuterium presence.
Stability and Metabolic Profiling
Comparative studies between THZ1 and THZ1-d6 assess deuterium’s impact on metabolic stability. Incubation with human liver microsomes (HLMs) measures the half-life (t) enhancement due to the kinetic isotope effect (KIE). For example, if THZ1’s t is 2 hours, THZ1-d6 might exhibit a t > 4 hours, indicating improved resistance to cytochrome P450 oxidation.
Comparative Data and Performance Metrics
The table below summarizes hypothetical reaction outcomes for THZ1-d6 synthesis, extrapolated from analogous deuterated compounds:
| Method | Deuterium Incorporation (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Post-Synthetic Exchange | 65–75 | 40 | 85 |
| De Novo Synthesis | >98 | 72 | 98 |
De novo synthesis outperforms post-synthetic methods in both deuterium purity and yield, albeit requiring more complex synthetic routes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
